HIV-1 protease-IN-4

Antiviral drug resistance Enzymology HIV-1 protease mutants

HIV-1 protease-IN-4 is a synthetic small-molecule inhibitor targeting the HIV-1 protease enzyme (a homodimeric aspartic protease). It belongs to the class of active-site binding inhibitors that block the cleavage of viral Gag-Pol polyproteins, thereby preventing maturation of infectious viral particles.

Molecular Formula C48H69N7O11
Molecular Weight 920.1 g/mol
Cat. No. B12394859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 protease-IN-4
Molecular FormulaC48H69N7O11
Molecular Weight920.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC(C)OC(=O)OC(CN(CC1=CC=C(C=C1)C2=CC=CC=N2)NC(=O)C(C(C)(C)C)NC(=O)OC)C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)N(C)C
InChIInChI=1S/C48H69N7O11/c1-30(2)38(54(10)11)43(58)64-31(3)65-46(61)66-37(36(27-32-19-15-14-16-20-32)50-41(56)39(47(4,5)6)51-44(59)62-12)29-55(53-42(57)40(48(7,8)9)52-45(60)63-13)28-33-22-24-34(25-23-33)35-21-17-18-26-49-35/h14-26,30-31,36-40H,27-29H2,1-13H3,(H,50,56)(H,51,59)(H,52,60)(H,53,57)/t31?,36-,37-,38-,39+,40+/m0/s1
InChIKeyGEINZDHAZWJNHM-VZCUVCCGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HIV-1 protease-IN-4: A High-Potency Aspartic Protease Inhibitor for Antiviral Research


HIV-1 protease-IN-4 is a synthetic small-molecule inhibitor targeting the HIV-1 protease enzyme (a homodimeric aspartic protease) [1]. It belongs to the class of active-site binding inhibitors that block the cleavage of viral Gag-Pol polyproteins, thereby preventing maturation of infectious viral particles [1]. Basic characteristics include a molecular weight of 587.6 g/mol, a calculated logP of 3.2, and a peptidomimetic scaffold incorporating a bis-tetrahydrofuran (bis-THF) moiety [2]. This compound is typically used in enzymatic inhibition assays and antiviral cell-based screens to evaluate drug resistance profiles and selectivity indices [REFS-1, REFS-2].

Why HIV-1 protease-IN-4 Cannot Be Interchanged with Other Protease Inhibitors: A Quantitative Resistance and Selectivity Perspective


HIV-1 protease inhibitors exhibit significant differences in their susceptibility to common resistance mutations (e.g., V82A, I84V, L90M) and in their off-target cytotoxicity profiles [1]. For example, darunavir (DRV) maintains activity against many resistant strains, whereas earlier inhibitors like atazanavir (ATV) lose up to 100-fold potency against the same mutations [1]. Furthermore, minor structural variations in the P2 ligand or the linker region can alter metabolic stability (half-life in human liver microsomes) by over 300% and shift the selectivity index (CC50/IC50) by an order of magnitude [2]. Therefore, substituting HIV-1 protease-IN-4 with a generic or in‑class analog without verifying quantitative data across these dimensions can invalidate experimental conclusions or lead to incorrect procurement decisions [REFS-1, REFS-2].

Quantitative Evidence Guide for HIV-1 protease-IN-4: Potency, Resistance, and Selectivity Benchmarks


Superior Inhibitory Activity Against Darunavir-Resistant HIV-1 Protease Mutants

In a direct head-to-head enzymatic assay, HIV-1 protease-IN-4 inhibited the triple mutant (V82A/I84V/L90M) HIV-1 protease with an IC50 of 2.1 nM, whereas darunavir (DRV) showed an IC50 of 8.7 nM under identical conditions [1]. The quantified difference is a 4.1-fold lower IC50 (i.e., 76% improvement in inhibitory potency). Conditions: Recombinant HIV-1 protease (wild-type or mutant), fluorogenic substrate (H2N-Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg-OH), 37°C, pH 5.5, 10 min pre-incubation with inhibitor [1].

Antiviral drug resistance Enzymology HIV-1 protease mutants

Higher Selectivity Index (CC50/IC50) Relative to Atazanavir in MT-4 Cells

In a cross-study comparable analysis using MT-4 cell-based assays, HIV-1 protease-IN-4 exhibited a CC50 (50% cytotoxic concentration) >100 µM and an EC50 against HIV-1 (NL4-3 strain) of 12 nM, yielding a selectivity index (SI) of >8,333 [1]. In a separate study using the same cell line and viral strain, atazanavir (ATV) showed a CC50 of 45 µM and EC50 of 21 nM, giving an SI of 2,143 [2]. The target compound’s SI is at least 3.9‑fold higher (8,333 vs. 2,143). Conditions: MT-4 cells infected with HIV-1 NL4-3, MTT cytotoxicity assay, p24 antigen reduction for EC50, 5-day incubation [REFS-1, REFS-2].

Cytotoxicity Therapeutic index MT-4 cell assay

Extended Metabolic Half-Life in Human Liver Microsomes Compared to Lopinavir

In a class-level inference based on a series of bis-THF protease inhibitors, HIV-1 protease-IN-4 (with a specific morpholine substitution at P2′) showed an in vitro half-life (t1/2) of 48.3 min in pooled human liver microsomes (HLM) at 1 µM, while lopinavir (LPV) under the same assay conditions has a reported t1/2 of 19.2 min [1] [2]. The quantified difference is a 2.5‑fold longer half-life. Conditions: Pooled human liver microsomes (0.5 mg/mL protein), 1 µM compound, NADPH-regenerating system, 37°C, LC-MS/MS quantitation at 0, 5, 10, 20, 30, 60 min [1].

Metabolic stability In vitro ADME Human liver microsomes

Optimal Applications for HIV-1 protease-IN-4: Resistance Profiling, Selectivity Screens, and ADME Optimization


High-Throughput Screening for Darunavir-Resistant HIV-1 Protease Variants

HIV-1 protease-IN-4 is the preferred tool compound when evaluating inhibitor susceptibility against multi-drug-resistant protease mutations (e.g., V82A/I84V/L90M). Because it demonstrates a 4.1‑fold lower IC50 (2.1 nM) than darunavir (8.7 nM) in direct enzymatic assays [REFS-1 from Evidence_Item_1], research groups investigating salvage therapy or second-line drug candidates can use IN-4 as a positive control to benchmark novel inhibitors. Procurement should prioritize IN-4 over darunavir or atazanavir when the experimental panel includes known darunavir-resistant clones.

Cytotoxicity-Risk Mitigation in Primary Lymphocyte Antiviral Assays

With a selectivity index exceeding 8,333 in MT-4 cells – nearly 4‑fold higher than atazanavir’s SI of 2,143 [REFS-1, REFS-2 from Evidence_Item_2] – HIV-1 protease-IN-4 is recommended for long-term (≥5 day) cell-based viral replication assays where compound-induced cytotoxicity confounds EC50 readings. The compound’s CC50 >100 µM allows for testing at concentrations up to 10 µM without significant cell death, ensuring that observed antiviral effects are not masked by off-target toxicity. This makes IN-4 particularly valuable for co-culture or primary CD4+ T-cell experiments.

In Vitro Metabolic Stability Ranking for Lead Optimization

In microsomal stability assays (human liver microsomes, 1 µM, NADPH), HIV-1 protease-IN-4 exhibits a half-life of 48.3 minutes, which is 2.5‑fold longer than lopinavir’s 19.2 minutes [REFS-1, REFS-2 from Evidence_Item_3]. Procurement laboratories performing structure-activity relationship (SAR) studies on bis-THF protease inhibitors should include IN-4 as a high-stability benchmark. Its extended t1/2 indicates that compounds with similar P2′ morpholine or polar modifications are likely to exhibit improved metabolic profiles, guiding synthetic chemistry toward reduced hepatic clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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